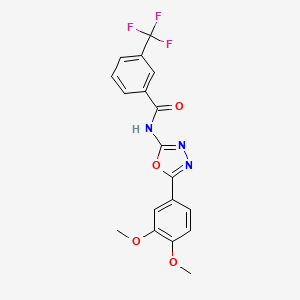

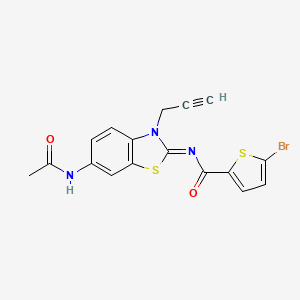

N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the 3,4-dimethoxyphenyl and trifluoromethylbenzamide moieties. These could potentially be synthesized through a series of reactions involving electrophilic aromatic substitution and amide coupling .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The oxadiazole ring is generally stable under a variety of conditions, but it can participate in reactions with nucleophiles or electrophiles depending on its substitution pattern and the reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the nonpolar trifluoromethyl group could impact its solubility in different solvents. Its melting and boiling points would depend on the strength of the intermolecular forces within the compound .Aplicaciones Científicas De Investigación

Anticancer Activity

Oxadiazoles have gained attention as potential anticancer agents. In a study by Ahsan et al., N-(4-(Trifluoromethyl)phenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (referred to as compound 6h) demonstrated significant anticancer activity against various cancer cell lines . Notably, it showed better growth inhibition (GI) percentages than imatinib (a known anticancer drug) across 36 cell lines. The most sensitive cell lines included NCI-H522, K-562, MOLT-4, LOX-IMVI, and HL-60(TB). This suggests that 6h holds promise as a potential therapeutic agent in cancer treatment.

Biochemical Assays

The compound’s unique structure makes it suitable for biochemical assays. Researchers can investigate its interactions with enzymes, receptors, or other biomolecules. Such studies contribute to our understanding of biological processes and aid in drug development.

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds containing the 1,3,4-oxadiazole nucleus, such as this one, have been reported to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . Therefore, it can be inferred that the compound may interact with multiple targets related to these biological activities.

Mode of Action

It is known that 1,3,4-oxadiazoles, in general, have become important synthons in the development of new drugs They interact with their targets and induce changes that lead to their observed biological activities

Biochemical Pathways

Given the broad range of biological activities associated with 1,3,4-oxadiazoles , it can be inferred that this compound may affect multiple biochemical pathways

Result of Action

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide has shown significant anticancer activity, with the most sensitive five cell lines being NCI-H522 (% GI = 53.24), K-562 (% GI = 47.22), MOLT-4 (% GI = 43.87), LOX-IMVI (% GI = 43.62), and HL-60(TB) (% GI = 40.30) . This suggests that the compound’s action results in the inhibition of cancer cell growth.

Propiedades

IUPAC Name |

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O4/c1-26-13-7-6-11(9-14(13)27-2)16-23-24-17(28-16)22-15(25)10-4-3-5-12(8-10)18(19,20)21/h3-9H,1-2H3,(H,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZGOYRHVHBGQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[3-(prop-2-enoylamino)propyl]cyclobutanecarboxamide](/img/structure/B2461585.png)

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2461588.png)

![N-(2-fluorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2461589.png)

![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2461590.png)

![N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetamide](/img/structure/B2461592.png)

![4-{1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(4-fluorophenyl) pyrrolidin-2-one](/img/structure/B2461596.png)

![ethyl 2-({[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![N-(3-fluoro-4-methylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2461604.png)